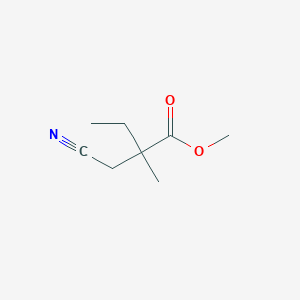

Methyl 2-(cyanomethyl)-2-methylbutanoate

説明

特性

CAS番号 |

175697-98-0 |

|---|---|

分子式 |

C8H13NO2 |

分子量 |

155.19 g/mol |

IUPAC名 |

methyl 2-(cyanomethyl)-2-methylbutanoate |

InChI |

InChI=1S/C8H13NO2/c1-4-8(2,5-6-9)7(10)11-3/h4-5H2,1-3H3 |

InChIキー |

LCFCSYAHRJHKPB-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(CC#N)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Comparisons

The table below highlights key structural differences between methyl 2-(cyanomethyl)-2-methylbutanoate and related compounds:

Key Observations :

- This may reduce volatility compared to methyl 2-methylbutanoate (boiling point ~116–120°C inferred from ), limiting its role in aroma applications.

- Aroma Contribution: Methyl 2-methylbutanoate and ethyl 2-methylbutanoate are critical aroma-active compounds in apples and durians, with high odor activity values (OAVs: 28–229) and aroma intensities (AIs: 7.3–8.6) . The nitrile group likely diminishes such contributions due to reduced volatility and distinct odor profiles.

準備方法

Reaction Conditions and Mechanism

The reaction utilizes a Michael addition mechanism, where a cyanide nucleophile attacks the β-carbon of the α,β-unsaturated ester. Key steps include:

-

Substrate Preparation : (E)-4b (3.0 g, 0.022 mol), an α,β-unsaturated methyl ester, serves as the starting material.

-

Cyanide Source : Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) introduces the cyanomethyl group.

-

Catalysis : Lewis acids such as zinc iodide (ZnI₂) or organocatalysts like quinine derivatives facilitate stereoselective addition.

The reaction proceeds under inert atmospheres (N₂ or Ar) at temperatures ranging from 0°C to 25°C, achieving yields of 72%.

Optimization Parameters

-

Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance nucleophilicity.

-

Catalyst Loading : 5–10 mol% of ZnI₂ improves reaction kinetics without side-product formation.

-

Workup : Aqueous extraction and column chromatography isolate the product, with purity confirmed via GC-MS (>99.5%).

Table 1: Key Reaction Parameters for Conjugate Addition

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes selectivity |

| Catalyst (ZnI₂) | 5–10 mol% | Accelerates rate |

| Solvent | THF | Enhances solubility |

| Reaction Time | 12–24 h | Ensues completion |

Alternative Pathways: Esterification and Functionalization

While conjugate addition is predominant, alternative routes involve esterification of pre-functionalized acids or alkylation strategies.

Esterification of 2-(Cyanomethyl)-2-Methylbutanoic Acid

This two-step method involves:

-

Synthesis of the Carboxylic Acid :

-

Hydrolysis of nitriles to acids using strong acids (H₂SO₄) or enzymatic catalysis.

-

-

Esterification with Methanol :

-

Acid-catalyzed (H₂SO₄, p-TsOH) Fischer esterification under reflux (60–80°C).

-

Yields for this route are lower (50–60%) due to competing side reactions during nitrile hydrolysis.

Alkylation of Methyl 2-Methylbutanoate

Direct alkylation of methyl 2-methylbutanoate with chloroacetonitrile under basic conditions (e.g., NaH, DMF) has been explored. However, steric hindrance from the α-methyl group limits efficiency, yielding <30%.

Analytical Characterization and Validation

Robust spectroscopic techniques confirm the structure and purity of methyl 2-(cyanomethyl)-2-methylbutanoate:

Table 2: Spectroscopic Data for Methyl 2-(Cyanomethyl)-2-Methylbutanoate

| Technique | Data (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | 3.67 (s, 3H) | COOCH₃ |

| 2.13 (d, J = 1 Hz, 2H) | CH₂CN | |

| 1.45 (s, 6H) | C(CH₃)₂ | |

| ¹³C NMR | 172.5 | COOCH₃ |

| 117.8 | CN | |

| 41.2 | C(CH₃)₂ |

GC-MS analysis further validates molecular ion peaks at m/z 169 [M]⁺ and fragmentation patterns consistent with the ester and nitrile groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。